Fura-2 vs. Quin-2: 30-Fold Higher Fluorescence Intensity Permits Lower Dye Loading and Minimizes Calcium Buffering Artifacts
Fura-2 exhibits a dramatic improvement in fluorescence intensity compared to the first-generation indicator Quin-2, allowing for significantly lower intracellular dye concentrations. This directly reduces the potential for calcium buffering artifacts that can distort measurements of physiological calcium transients .
| Evidence Dimension | Relative Fluorescence Intensity per Molecule |
|---|---|
| Target Compound Data | Equivalent fluorescence intensity achieved with 1 µM Fura-2 |
| Comparator Or Baseline | 30 µM Quin-2 |
| Quantified Difference | Fura-2 is 30 times brighter per mole than Quin-2 |
| Conditions | In vitro solution; comparison of fluorescence quantum yield and molar absorptivity |
Why This Matters
This 30-fold increase in brightness allows researchers to use Fura-2 at concentrations that are 1/30th that of Quin-2, dramatically reducing the dye's calcium buffering capacity and ensuring that the observed calcium signals reflect true physiological dynamics rather than probe-induced artifacts.
